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Compound of Interest

Compound Name: (5-Bromothiazol-2-yl)methanol

Cat. No.: B1280497

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The isomeric landscape of substituted thiazoles presents a significant challenge in chemical
synthesis and characterization. The precise placement of a substituent on the thiazole ring can
dramatically alter the molecule's physicochemical properties and biological activity. This guide
provides a comprehensive spectroscopic comparison of 2- and 4-substituted bromothiazoles,
offering a practical framework for their unambiguous differentiation using a suite of standard
analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). The supporting
experimental data, presented in clearly structured tables, and detailed methodologies aim to
equip researchers with the necessary tools for confident structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for representative 2- and 4-
substituted bromothiazoles. These values provide a quantitative basis for distinguishing
between the two regioisomers.

Table 1: *H NMR Spectroscopic Data (CDCls, é in ppm)
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Compound H-4 H-5 Other Protons  J (Hz)
2-Bromothiazole 7.61 (d) 7.31 (d) - Ja,s=3.6
4-Bromothiazole - 7.19 (s) 8.75 (s, H-2) -
2-Bromo-4-
_ - 6.95 (s) 2.45 (s, 3H,CHs) -
methylthiazole
4-Bromo-2-
] - 7.45 (s) 2.70(s,3H,CH3) -
methylthiazole
2-Bromo-4- 7.30-7.45 (m,
. - 7.55 (s) -
phenylthiazole 5H, Ar-H)
7.40-7.50 (m,
4-Bromo-2- 3H, Ar-H), 7.95-
. - 7.78 (s) -
phenylthiazole 8.05 (m, 2H, Ar-
H)

Iable_z._C_NMB_Sp_e_ciLQs_c_QmleataL(QD_Cls,_G_ULppm)

Compound Other Carbons
2-Bromothiazole 136.8 143.5 123.0 -
4-Bromothiazole 155.0 1115 115.8 -
2-Bromo-4-
_ 137.2 152.1 118.5 17.5 (CHs)
methylthiazole
4-Bromo-2-
_ 165.8 110.2 114.1 19.1 (CHs)
methylthiazole
133.8,129.1,
2-Bromo-4-
_ 137.5 158.0 115.9 128.8, 126.3 (Ar-
phenylthiazole
C)
133.2, 130.8,
4-Bromo-2-
_ 168.1 112.3 115.2 129.0, 126.9 (Ar-
phenylthiazole o)
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Table 3: IR Spectroscopic Data (cm~?)

C-H (thiazole Other Key
Compound C=N Stretch ) C-Br Stretch
ring) Bands
2-Bromothiazole ~1480 ~3100 ~650 1315, 1040, 870
4-Bromothiazole ~ ~1520 ~3120 ~680 1340, 1090, 890
2-Bromo-4- 2920 (CHs
_ ~1490 ~3090 ~660
methylthiazole stretch)
4-Bromo-2- 2925 (CHs
_ ~1530 ~3110 ~690
methylthiazole stretch)

Compound Amax (nm) Molar Absorptivity ()
2-Bromothiazole ~245 ~4000

4-Bromothiazole ~235 ~3500
2-Bromo-4-phenylthiazole ~290 ~15000
4-Bromo-2-phenylthiazole ~280 ~18000

Table 5: Mass Spectrometry Data (m/z)

Compound Molecular lon [M]* Key Fragment lons
2-Bromothiazole 163/165 (Br isotopes) 84 [M-Br]*, 57 [C2HNS]*
4-Bromothiazole 163/165 (Br isotopes) 84 [M-Br]*, 58 [C2H2NS]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples
were dissolved in deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal
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standard. For *H NMR, the spectral width was 16 ppm, with a relaxation delay of 1 second and
16 scans. For 13C NMR, a proton-decoupled sequence was used with a spectral width of 240
ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped
with a universal attenuated total reflectance (UATR) accessory. A small amount of the neat
liquid or solid sample was placed directly on the diamond crystal. The spectra were recorded in
the range of 4000-400 cm~* with a resolution of 4 cm~*. A background spectrum was recorded
and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer.
Samples were dissolved in ethanol to a concentration of approximately 10-> M. Spectra were
recorded in a 1 cm path length quartz cuvette from 200 to 400 nm. The solvent was used as
the reference.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) was performed on a Thermo Fisher Scientific
ISQ EC single quadrupole mass spectrometer. Samples were introduced via a direct insertion
probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting
fragments was scanned over a range of 50-500 amu.

Visualization of Experimental Workflow
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Caption: Workflow for the spectroscopic comparison of 2- and 4-substituted bromothiazoles.

Discussion of Spectroscopic Differences

NMR Spectroscopy: The most definitive method for distinguishing between the 2- and 4-
isomers is *H NMR spectroscopy. For the parent bromothiazoles, 2-bromothiazole exhibits two
doublets for H-4 and H-5, while 4-bromothiazole shows two singlets for H-2 and H-5, providing
a clear distinction.[1] This trend continues with substituted derivatives. In 133C NMR, the
chemical shift of the carbon atom directly bonded to the bromine atom is significantly different.
In 2-bromothiazoles, the C-2 carbon resonates at a higher field (lower ppm) compared to the C-
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2 carbon in 4-bromothiazoles, which is deshielded by the adjacent nitrogen atom. Conversely,
the C-4 carbon in 4-bromothiazoles is shielded by the bromine atom and appears at a lower
ppm value.

IR Spectroscopy: The C=N stretching vibration in the thiazole ring appears at a slightly higher
wavenumber for 4-substituted bromothiazoles (~1520-1530 cm~1) compared to their 2-
substituted counterparts (~1480-1490 cm~1). While this difference is subtle, it can be a useful
diagnostic tool when considered in conjunction with other spectroscopic data. The position of
the C-Br stretch also shows a slight dependence on the substitution pattern.

UV-Vis Spectroscopy: The position of the principal absorption band (Amax) is influenced by the
substitution pattern. Generally, 4-substituted bromothiazoles exhibit a slight hypsochromic shift
(shift to shorter wavelength) compared to the corresponding 2-substituted isomers. However,
the introduction of conjugating groups, such as a phenyl ring, leads to a significant
bathochromic shift (shift to longer wavelength) in both series, with the 4-bromo-2-
phenylthiazole often showing a higher molar absorptivity.

Mass Spectrometry: The mass spectra of both isomers are characterized by a prominent
molecular ion peak cluster showing the characteristic isotopic pattern of bromine (°Br and 81Br
in approximately a 1:1 ratio). While the primary fragmentation pathways are similar, involving
the loss of the bromine atom and subsequent ring fragmentation, subtle differences in the
relative abundances of fragment ions can sometimes be observed. For instance, the
fragmentation of the thiazole ring itself can produce ions with slightly different m/z values or
intensities depending on the initial position of the bromine atom.[2][3]

Conclusion

The differentiation of 2- and 4-substituted bromothiazoles can be reliably achieved through a
systematic application of standard spectroscopic techniques. *H NMR spectroscopy provides
the most direct and unambiguous method for distinguishing between these regioisomers.
Complementary information from 3C NMR, IR, UV-Vis, and Mass Spectrometry further
strengthens the structural assignment. By carefully analyzing the distinct spectroscopic
signatures outlined in this guide, researchers can confidently characterize their synthesized
compounds, a critical step in the advancement of medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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